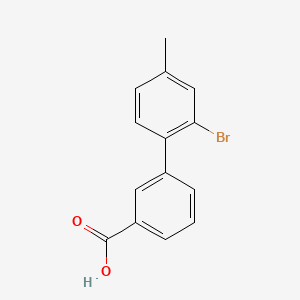

2'-Bromo-4'-methylbiphenyl-3-carboxylic acid

Description

2'-Bromo-4'-methylbiphenyl-3-carboxylic acid (molecular formula: C₁₄H₁₁BrO₂, theoretical molecular weight: 291.14 g/mol) is a brominated biphenyl derivative featuring a methyl (-CH₃) substituent at the 4'-position and a carboxylic acid (-COOH) group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and materials science research, particularly in synthesizing ligands or bioactive molecules where steric and electronic modulation is critical.

Propriétés

IUPAC Name |

3-(2-bromo-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSLBLBIRRDRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681783 | |

| Record name | 2'-Bromo-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-64-6 | |

| Record name | 2′-Bromo-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (e.g., 2-bromo-4-methylbiphenyl), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol

Temperature: Generally conducted at elevated temperatures, around 80-100°C

Time: The reaction time can vary but is usually completed within a few hours

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Bromo-4’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted biphenyl derivatives.

Oxidation: Formation of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid derivatives with additional carboxyl or hydroxyl groups.

Reduction: Formation of 2’-Bromo-4’-methylbiphenyl-3-methanol or 2’-Bromo-4’-methylbiphenyl-3-aldehyde.

Applications De Recherche Scientifique

2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Pharmaceutical Research: Investigated for its potential use as a building block in the synthesis of pharmaceutical compounds.

Biological Studies: Used in studies to understand the interactions of biphenyl derivatives with biological systems

Mécanisme D'action

The mechanism of action of 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid depends on the specific reactions it undergoesThe methyl group can influence the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Substituent Effects: Methyl vs. Methoxy/Hydroxy Groups

The substitution pattern on the biphenyl scaffold significantly influences physicochemical properties and reactivity:

Key Findings :

- The methyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the more polar methoxy analog (logP ~2.8) .

- Methoxy derivatives exhibit higher solubility in polar solvents (e.g., methanol, DMSO) due to oxygen lone-pair interactions .

- Hydroxy-substituted analogs face stability challenges under basic conditions, whereas methyl groups confer greater chemical inertness .

Positional Isomerism: Bromine and Carboxylic Acid Placement

The position of bromine and carboxylic acid groups alters electronic distribution and intermolecular interactions:

Key Findings :

- 3'-Bromo-4-carboxy isomers (e.g., CAS 5737-83-7) exhibit stronger intermolecular hydrogen bonding due to proximity of COOH and Br groups, leading to higher melting points (~210°C) compared to 4'-bromo-2-carboxy analogs (~195°C) .

- Steric hindrance from the 2-carboxy group reduces reactivity in cross-coupling reactions compared to 3- or 4-carboxy derivatives .

Activité Biologique

2'-Bromo-4'-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₁BrO₂, characterized by a biphenyl structure with specific substitutions that influence its biological activity. This article delves into the compound's biological interactions, pharmacological potential, and relevant research findings.

Structural Characteristics

The compound features:

- Bromine atom at the 2' position.

- Methyl group at the 4' position.

- Carboxylic acid group at the 3 position.

These structural elements contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that 2'-Bromo-4'-methylbiphenyl-3-carboxylic acid may exhibit significant biological activity due to its structural features. Studies have focused on its interactions with various biological systems, suggesting potential applications in pharmacology. The following table summarizes key findings related to its biological activity:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits potential against Gram-positive and Gram-negative bacteria, though specific MIC values require further investigation. |

| Anticancer Properties | Preliminary studies suggest it may influence cancer cell proliferation and apoptosis. |

| Anti-inflammatory Effects | The carboxylic acid group may play a role in modulating inflammatory responses. |

Case Studies and Research Findings

- Antimicrobial Studies

- Anticancer Research

- Mechanism of Action

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2'-Bromo-4'-methylbiphenyl-3-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromobiphenyl-3-carboxylic acid | Bromine at 4-position, carboxylic acid at 3-position | Lacks methyl substitution at the 4' position |

| 2-Bromo-6-methylbiphenyl-3-carboxylic acid | Bromine at 2-position, methyl at 6-position | Different methyl positioning affects reactivity |

| Biphenyl-3-carboxylic acid | No halogen substitution | Simpler structure without halogen functionality |

The presence of both bromine and methyl groups in specific positions distinguishes this compound from others, potentially enhancing its reactivity and utility in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.